molecular formula C15H16O6S2 B1347201 Methylene bis(4-methylbenzenesulfonate) CAS No. 24124-59-2

Methylene bis(4-methylbenzenesulfonate)

Cat. No. B1347201
CAS RN: 24124-59-2
M. Wt: 356.4 g/mol
InChI Key: LEXULLPDKRNGQG-UHFFFAOYSA-N
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Scientific Research Applications

Photoacid Generation

Methylene bis(4-methylbenzenesulfonate) has potential applications in photoacid generation. Plater et al. (2019) explored the photochemical decomposition of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime, under ultraviolet irradiation. They found that these compounds could release 4-methylbenzenesulfonic acid, indicating their potential as photoacid generators in polymer resists (Plater, Harrison, & Killah, 2019).

Synthesis and Structure of Complexes

The synthesis and structural analysis of various complexes involving 4-methylbenzenesulfonate have been conducted. Sharutin et al. (2003) synthesized Tetra-p-tolylantimony 4-methylbenzenesulfonate and conducted X-ray diffraction studies to reveal its molecular structure (Sharutin et al., 2003). Similarly, the synthesis and structural analysis of μ-Oxo-bis[(4-methylbenzenesulfonato)triphenylantimony] were reported, emphasizing the distorted trigonal bipyramidal configuration of antimony atoms in these compounds (Sharutin et al., 2003).

Corrosion Inhibition

4-Methylbenzenesulfonate derivatives have been studied for their corrosion inhibition properties. Singh and Quraishi (2016) examined the effectiveness of certain Schiff bases, including N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-methylbenzylidene)benzene-1,4-diamine), in preventing corrosion of mild steel in acidic environments. They found significant inhibition efficiency, which could have industrial applications (Singh & Quraishi, 2016).

Molecular and Crystal Structure Analysis

Yusof et al. (2012) investigated the crystal structure of a sulfonate derivative with 4-methylbenzenesulfonate residues. Their study provides insights into the molecular architecture and interactions within the crystal (Yusof et al., 2012). Furthermore, Ristova et al. (1999) conducted a molecular orbital study of the 4-methylbenzenesulfonate anion, providing detailed information on its internal vibrational modes and structure [(Ristova, Pejov, Žugić, & Šoptrajanov, 1999)](https://consensus.app/papers/raman-initio-orbital-study-4methylbenzenesulfonate-ristova/51f907186ef75b9ca1d0476aae619bf4/?utm_source=chatgpt).

Polymerization Catalysts

The compound has been explored in the context of polymerization. Luo et al. (2007) described the use of (PO−OMe)PdMe(py), a complex with 4-methylbenzenesulfonate, in polymerizing ethylene and copolymerizing ethylene with alkyl vinyl ethers. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in catalyzing polymerization processes (Luo, Vela, Lief, & Jordan, 2007).

Organic Synthesis

In the realm of organic synthesis, the compound has been utilized for various syntheses. Fischer et al. (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions, highlighting its role in the creation of novel organic compounds (Fischer, Millan, & Ritter, 2013).

Electrochemical Behavior

In the field of electrochemistry, new ionogels for ion transport have been synthesized using compounds like 1-methyl-3-(4-sulfobutyl)imidazolium 4-methylbenzenesulfonate. Taubert et al. (2017) discussed the synthesis and properties of these ionogels, emphasizing their potential in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).

Future Directions

The future directions of Methylene bis(4-methylbenzenesulfonate) are not explicitly mentioned in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXULLPDKRNGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317572
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylene bis(4-methylbenzenesulfonate)

CAS RN

24124-59-2
Record name 24124-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AJ Radhi, EH Zimam, EA Jafer - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
A series of new Schiff base derivatives were synthesized by reaction barbiturate derivatives (barbital and phenobarbital) with some aromatic aldehydes. Barbital and phenobarbital were …
Number of citations: 6 ejchem.journals.ekb.eg
AJ Radhi, EH Zimam, EAJ Al-Mulla - AIP Conference Proceedings, 2022 - pubs.aip.org
A series of heterocyclic contain tetrazole and 1, 2, 3-triazole compounds were prepared by reaction phenobarbital derivatives with glucosyle derivatives. The structures of the target …
Number of citations: 4 pubs.aip.org
LW Tang, X Dong, ZM Zhou, YQ Liu, L Dai, M Zhang - RSC Advances, 2015 - pubs.rsc.org
Highly efficient and recyclable imidazolium-tagged bis(oxazolines), with an imidazolium tagged onto the 4,4′-position of the box, have been designed and prepared for the first time. …
Number of citations: 13 pubs.rsc.org
B Zhang - 2012 - vtechworks.lib.vt.edu
Poly(arylene ether sulfone)s (PAES) are important commercial polymers and have been extensively studied due to their excellent thermal and mechanical properties. However, some …
Number of citations: 2 vtechworks.lib.vt.edu
X Deng, X Zhu - ACS omega, 2023 - ACS Publications
The click chemistry of sulfur(VI) fluoride exchange (SuFEx) has facilitated the widespread application of sulfur–fluoride compounds such as sulfonyl fluorides, fluorosulfates, and …
Number of citations: 4 pubs.acs.org
T Niittymäki, E Burakova, E Laitinen… - Helvetica Chimica …, 2013 - Wiley Online Library
Zn2+ Complexes of 3,5â•’Bis[(1,5,9â•’triazacyclododecanâ•’3â•’yloxy)methyl]phenyl Con Page 1 Zn2þ Complexes of 3,5-Bis[(1,5,9-triazacyclododecan-3-yloxy)methyl]…
Number of citations: 3 onlinelibrary.wiley.com
Y Albano - amslaurea.unibo.it
I materiali polimerici sono ormai fortemente radicati nella nostra società, in cui il PVC è uno dei più versatili. La sostituzione degli ftalati, utilizzati tradizionalmente come plastificanti per …
Number of citations: 0 amslaurea.unibo.it
AR Abreu, MM Pereira, JC Bayón - Tetrahedron, 2010 - Elsevier
The preparation by means of different synthetic paths of a series of bis-BINOL and bis-H 8 BINOL ligands is described. The ligands consist of two BINOL or H 8 BINOL fragments, joined …
Number of citations: 19 www.sciencedirect.com
IE Nifant'ev, NT Sevostyanova, SA Batashev… - Applied Catalysis A …, 2019 - Elsevier
A series of methylenealkanes RCH 2 CH 2 (R)C = CH 2 (R = n-butyl, n-hexyl, isopropyl and isobutyl), which are products of selective zirconocene-catalyzed dimerization of α-olefins, …
Number of citations: 22 www.sciencedirect.com
C Christine, M Koubemba, S Shakir, S Clavier… - Organic & …, 2012 - pubs.rsc.org
The synthesis of a phosphonated acyclic bifunctional chelate L* for the labeling of biomaterial is described. L* is based on a pyridine backbone, functionalized in ortho positions by …
Number of citations: 15 pubs.rsc.org

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